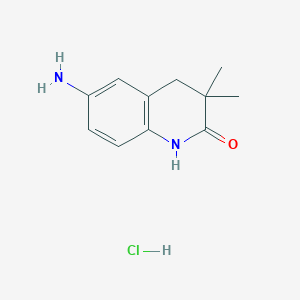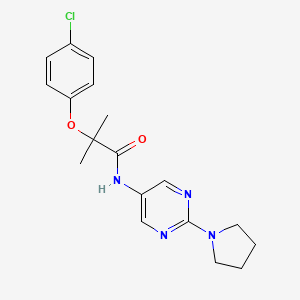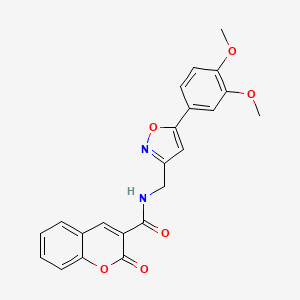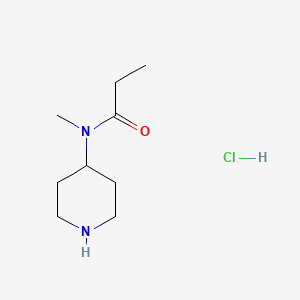amine CAS No. 950239-67-5](/img/structure/B2463582.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine, also known as IAA-94, is a chemical compound that has been widely used in scientific research for its ability to selectively block chloride channels. It was first synthesized in the 1990s and has since been used in various studies to investigate the role of chloride channels in different physiological processes.
Wirkmechanismus
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine works by binding to the intracellular side of chloride channels and blocking the movement of chloride ions across the membrane. This leads to a decrease in the intracellular chloride concentration, which can affect various physiological processes. The exact mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine is not fully understood, but it is thought to involve the disruption of the channel's pore structure.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have various biochemical and physiological effects. It can affect cell volume regulation, apoptosis, neurotransmitter release, insulin secretion, cell migration, and cancer cell proliferation. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine in lab experiments is its ability to selectively block chloride channels. This allows researchers to investigate the specific role of chloride channels in different physiological processes. However, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has some limitations as well. It can affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have some off-target effects, which can lead to unexpected results.
Zukünftige Richtungen
There are several future directions for research involving [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine. One area of interest is the development of more selective chloride channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of chloride channels in different disease states, such as cancer and neurological disorders. Finally, the development of new techniques for studying the structure and function of chloride channels could lead to a better understanding of their role in physiology and disease.
Synthesemethoden
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. It has been shown to selectively block the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC), which are involved in cell volume regulation, apoptosis, and neurotransmitter release. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used to study the role of chloride channels in the regulation of insulin secretion, cell migration, and cancer cell proliferation.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)8-4-3-7(11)9(12)10(8)17-2/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQKQZBEYLMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)




![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)
![2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2463518.png)
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)
![5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride](/img/structure/B2463520.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2463521.png)